
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate is an organic compound that belongs to the class of acrylates. It features a phenyl ring substituted with a fluorine atom and a methylthio group, along with an acrylate ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-(methylthio)benzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action of (E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate involves its interaction with specific molecular targets. The fluorine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boric acid ester intermediate with similar structural features.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Another compound with a phenyl ring and similar substituents.
Uniqueness
(E)-methyl 3-(3-fluoro-5-(methylthio)phenyl)acrylate is unique due to the presence of both a fluorine atom and a methylthio group on the phenyl ring, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H11FO2S |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
methyl (E)-3-(3-fluoro-5-methylsulfanylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO2S/c1-14-11(13)4-3-8-5-9(12)7-10(6-8)15-2/h3-7H,1-2H3/b4-3+ |
InChI-Schlüssel |
QPKABGMEIUAMQO-ONEGZZNKSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC(=CC(=C1)SC)F |
Kanonische SMILES |
COC(=O)C=CC1=CC(=CC(=C1)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
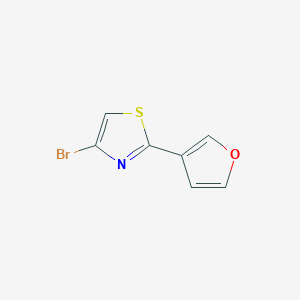
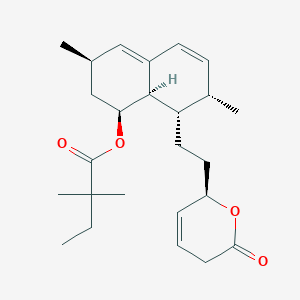

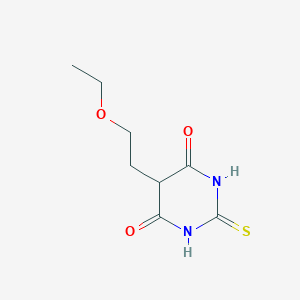
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
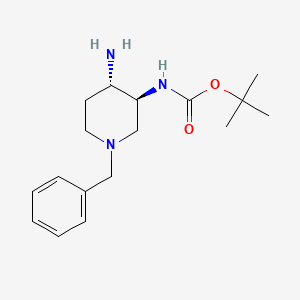
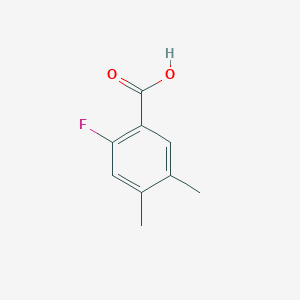
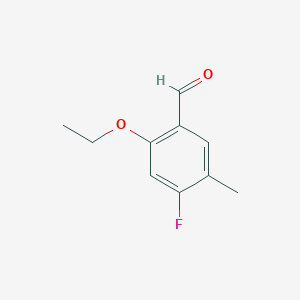
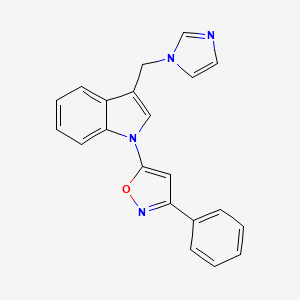
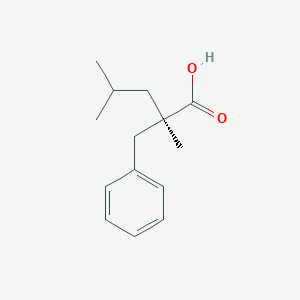
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
